![molecular formula C13H15NO4 B3955403 dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate](/img/structure/B3955403.png)
dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate
Overview
Description
Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate, also known as Methyl 4-(4-methylphenylamino)-2-butenoate, is a chemical compound that belongs to the family of organic compounds called butenoic acid esters. It is a yellowish crystalline powder that is soluble in organic solvents, such as chloroform and ethanol. This compound is synthesized using various methods and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate is not fully understood. It is believed to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. It may also disrupt the cell cycle by affecting the expression of genes involved in cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. It also has potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anticancer activity against various cancer cell lines. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate. One area of research is the development of more efficient synthesis methods and purification techniques to increase the yield and purity of the compound. Another area of research is the investigation of its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Additionally, the compound could be further studied for its potential as an anti-inflammatory agent and its effects on other physiological processes.
Scientific Research Applications
Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has potential as an inhibitor of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
properties
IUPAC Name |
dimethyl (Z)-2-(4-methylanilino)but-2-enedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9-4-6-10(7-5-9)14-11(13(16)18-3)8-12(15)17-2/h4-8,14H,1-3H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRMGOKVXZJIDD-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C\C(=O)OC)/C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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